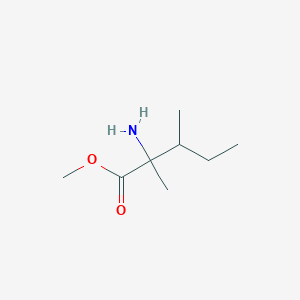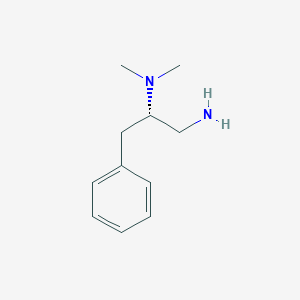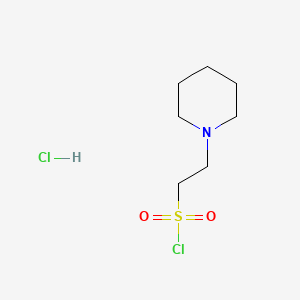
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of piperidine with ethane-1-sulfonyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, with the addition of bases or acids to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with amines can lead to the formation of sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .
Aplicaciones Científicas De Investigación
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride: Similar in structure but contains a fluoride group instead of a chloride group.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group and is used in different applications.
Uniqueness
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the presence of both piperidine and sulfonyl chloride groups. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C7H15Cl2NO2S |
|---|---|
Peso molecular |
248.17 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethanesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H14ClNO2S.ClH/c8-12(10,11)7-6-9-4-2-1-3-5-9;/h1-7H2;1H |
Clave InChI |
PKBCUVFPZZHKER-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCS(=O)(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



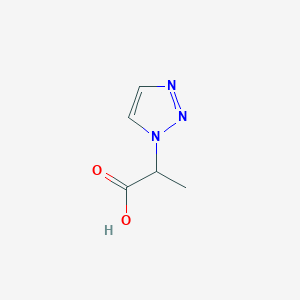
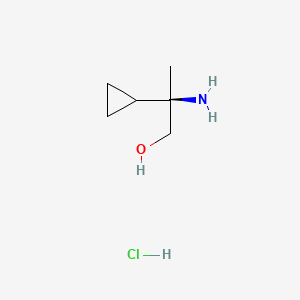
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
